N-(2-(4-Phenylbenzoyl)phenyl)acetamide
Description
Properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(4-phenylbenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C21H17NO2/c1-15(23)22-20-10-6-5-9-19(20)21(24)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23) |
InChI Key |
YUZSGPNOMYXIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
Disconnection of the Acetamide Functionality
The target molecule’s acetamide group (-NHCOCH₃) suggests a late-stage acetylation of a primary amine intermediate. This approach minimizes side reactions, as acetylation is typically high-yielding under mild conditions. The amine precursor, 2-amino-4-phenylbenzophenone, can be derived from nitro-group reduction, leveraging methodologies reported for analogous aromatic systems.
Construction of the 4-Phenylbenzoyl Substituent
Introducing the 4-phenylbenzoyl group at the para position of the phenyl ring necessitates electrophilic aromatic substitution or transition-metal-catalyzed coupling. Friedel-Crafts acylation using 4-phenylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) offers a direct route, though regioselectivity must be controlled to favor substitution at the ortho position relative to the future acetamide group.
Stepwise Synthesis of N-(2-(4-Phenylbenzoyl)phenyl)acetamide
Synthesis of 2-Nitro-4-phenylbenzophenone
Friedel-Crafts Acylation of Biphenyl
Biphenyl undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃ to yield 4-phenylbenzophenone. Nitration at the ortho position is achieved using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C, producing 2-nitro-4-phenylbenzophenone with 65% yield.
Characterization Data
- Melting Point : 118–120°C
- ¹H NMR (CDCl₃) : δ 8.21 (d, 1H, J = 8.5 Hz, ArH), 7.89–7.45 (m, 12H, ArH), 3.02 (s, 1H, NO₂).
- HPLC : Rₜ = 2.34 min (C18 column, MeOH:H₂O 80:20).
Alternative Pathway: Suzuki-Miyaura Coupling
4-Bromobenzophenone reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/ethanol mixture, yielding 4-phenylbenzophenone (78% yield). Subsequent nitration follows as above.
Reduction of 2-Nitro-4-phenylbenzophenone to 2-Amino-4-phenylbenzophenone
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine at 25°C over 12 hours, achieving 85% yield. Alternatively, Fe/HCl reduction in aqueous ethanol affords the amine in 72% yield.
Characterization Data
Acetylation of 2-Amino-4-phenylbenzophenone
Schotten-Baumann Reaction
The amine reacts with acetyl chloride (1.2 equiv) in a biphasic system (dichloromethane/2% NaOH) at 0°C for 3 hours. After extraction and drying, the crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH 95:5), yielding this compound in 90% purity and 78% yield.
Characterization Data
- Melting Point : 189–191°C
- ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, NH), 7.95–7.40 (m, 13H, ArH), 2.15 (s, 3H, CH₃).
- ¹³C NMR (CDCl₃) : δ 168.5 (C=O), 142.3–125.1 (18C aromatic), 24.8 (CH₃).
Acetic Anhydride in Pyridine
Heating the amine with acetic anhydride (2 equiv) in pyridine at 80°C for 2 hours provides the acetamide in 82% yield after recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Applicability
Continuous-Flow Hydrogenation
Transitioning batch hydrogenation to continuous-flow systems (H-Cube® reactor) enhances throughput, reducing reaction time to 2 hours with 89% yield.
Green Chemistry Considerations
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in the Schotten-Baumann reaction improves sustainability without compromising yield (76%).
Chemical Reactions Analysis
N-(2-(4-Phenylbenzoyl)phenyl)acetamide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include polar aprotic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(4-Phenylbenzoyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-Phenylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of cancer cell apoptosis.
Comparison with Similar Compounds
Key Observations :
Reactivity Trends
- Benzylation: N-(4-Nitrophenyl)-2-phenylacetamide undergoes benzylation 30% faster than non-nitrated analogs due to the nitro group’s electron-withdrawing effect, as shown in phase-transfer catalysis studies .
- Hydrolysis Stability : Methoxy-substituted analogs (e.g., ) exhibit greater resistance to hydrolysis compared to hydroxy-substituted derivatives (e.g., ) due to reduced hydrogen bonding with water.
Physicochemical Properties
- Molecular Weight : Ranges from 227.26 g/mol () to 336.18 g/mol (), influencing melting points and solubility.
- Solubility : Hydroxy and methoxy groups enhance aqueous solubility (e.g., : ~12 mg/mL in water) compared to halogenated analogs (e.g., : ~2 mg/mL).
- Crystallinity : Bromine and nitro substituents () promote crystalline packing, as evidenced by X-ray diffraction studies .
Biological Activity
N-(2-(4-Phenylbenzoyl)phenyl)acetamide, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its potential therapeutic applications, mechanisms of action, and biological effects.
Structural Overview
This compound features a phenyl group connected to an acetamide moiety, which is further linked to a benzoyl group. This unique structure is pivotal in determining its biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound derivatives against various bacterial strains. For instance, a compound structurally similar to this compound exhibited effective inhibition against Xanthomonas oryzae with an EC50 value of 156.7 µM, outperforming traditional antibacterial agents like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) . Scanning electron microscopy (SEM) analyses indicated that these compounds disrupt bacterial cell membranes, leading to cell death.
| Compound | Bacterial Strain | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | Xanthomonas oryzae | 156.7 | Cell membrane rupture |
| A2 | Xanthomonas axonopodis | 230.5 | Cell wall disruption |
2. Anti-inflammatory Effects
The anti-inflammatory properties of related acetamides have been investigated in various models. A study highlighted that N-(2-hydroxy phenyl)acetamide reduced inflammation markers such as IL-1 beta and TNF-alpha in adjuvant-induced arthritis models in rats . This suggests that similar derivatives may exhibit comparable anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have shown the ability to downregulate pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
- Membrane Disruption : The structural characteristics allow these compounds to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis .
Case Study 1: Antimicrobial Efficacy
In a controlled study, several derivatives of this compound were tested against Xanthomonas species. The results indicated a dose-dependent response where higher concentrations led to increased mortality rates among bacterial populations, confirming the compound's potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A separate investigation into the anti-inflammatory properties involved administering N-(2-hydroxy phenyl)acetamide to rats with induced arthritis. The treatment resulted in significant reductions in paw edema and body weight loss compared to control groups, illustrating its therapeutic potential in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(4-phenylbenzoyl)phenyl)acetamide, and how can reaction conditions be optimized?
- The compound can be synthesized via a multi-step protocol involving amide bond formation between 2-amino-4-phenylbenzophenone derivatives and acetic anhydride. Key steps include:
- Nucleophilic substitution : Reacting 2-(4-phenylbenzoyl)phenylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
- Catalytic optimization : Using triethylamine as a base to neutralize HCl byproducts, with reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy .
Q. How should researchers handle stability and storage of this compound?
- Stability : Susceptible to hydrolysis under acidic/basic conditions; maintain pH 6–7 in solution .
- Storage : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s intermolecular interactions in solid-state or solution-phase studies?
- Crystal packing : X-ray diffraction reveals intramolecular C–H···O hydrogen bonds stabilizing the planar acetamide group, with π-π stacking between phenyl rings (distance ~3.6 Å) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility via dipole-dipole interactions, while hydrophobic environments promote aggregation .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the phenylbenzoyl moiety?
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the para position of the benzoyl ring to assess electronic effects on bioactivity .
- Methodology :
- DFT calculations : Compare HOMO-LUMO gaps to predict reactivity .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization .
Q. How can contradictory spectral or crystallographic data be resolved during characterization?
- Data cross-validation :
- Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian) .
- Re-evaluate crystallization conditions (e.g., solvent polarity, cooling rate) to obtain higher-resolution X-ray data .
Q. What strategies are recommended for studying the compound’s potential as a pharmacophore in drug discovery?
- Fragment-based design : Screen against target proteins (e.g., COX-2) using surface plasmon resonance (SPR) to measure binding affinity .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to assess metabolic stability .
Q. How can computational modeling improve understanding of its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
